Neocurdione
Overview
Description
Mechanism of Action
Target of Action
Neocurdione primarily targets the liver, where it exerts a potent effect on D-galactosamine (D-Gain) and lipopolysaccharide (LPS) induced acute liver injury in mice . .
Mode of Action
This compound interacts with its targets in the liver to exert a hepatoprotective effect. It is particularly effective against liver injury induced by D-Gain and LPS
Biochemical Pathways
The biochemical pathways affected by this compound are related to liver function and injury. This compound appears to intervene in the pathways leading to D-Gain and LPS-induced liver injury
Result of Action
The primary result of this compound’s action is the protection of the liver from injury. It has been shown to exert a potent effect against acute liver injury induced by D-Gain and LPS in mice .
Biochemical Analysis
Biochemical Properties
Neocurdione plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and other biomolecules. It is known to interact with sesquiterpene synthases, which catalyze the cyclization of farnesyl diphosphate to produce various sesquiterpenes . This compound’s interactions with these enzymes are crucial for its biosynthesis and subsequent biological activities. Additionally, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses . By inhibiting NF-κB activation, this compound reduces the expression of pro-inflammatory cytokines, thereby mitigating inflammation. Furthermore, this compound affects cellular metabolism by modulating the activity of enzymes involved in lipid metabolism, leading to alterations in lipid profiles within cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to and inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a pivotal role in the inflammatory response . This inhibition leads to a decrease in the production of pro-inflammatory mediators, such as prostaglandins. Additionally, this compound has been shown to modulate gene expression by influencing transcription factors involved in inflammatory pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. This compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that this compound maintains its anti-inflammatory and hepatoprotective effects, suggesting its potential for sustained therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-inflammatory and hepatoprotective effects without any observed toxicity . At higher doses, some adverse effects, such as gastrointestinal disturbances, have been reported . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to sesquiterpene biosynthesis. It interacts with enzymes such as sesquiterpene synthases, which catalyze the formation of this compound from farnesyl diphosphate . Additionally, this compound influences metabolic flux by modulating the activity of enzymes involved in lipid metabolism, leading to changes in metabolite levels within cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been observed to interact with transporters involved in lipid transport, facilitating its distribution to various cellular compartments . This compound’s localization within cells is crucial for its biological activity, as it needs to reach specific sites to exert its effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in inflammatory and metabolic pathways . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ISAGLIDOLE typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 4-fluoro-2-nitrobenzaldehyde with ethylenediamine to form an intermediate, which is then reduced and cyclized to yield ISAGLIDOLE. The reaction conditions often involve the use of reducing agents such as sodium borohydride and catalysts like palladium on carbon .
Industrial Production Methods: In industrial settings, the production of ISAGLIDOLE may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to achieve the desired product quality .
Types of Reactions:
Oxidation: ISAGLIDOLE can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: ISAGLIDOLE can participate in nucleophilic substitution reactions, especially at the fluorine-substituted position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Clonidine: Another imidazoline derivative with similar alpha2-adrenoceptor antagonist properties.
Moxonidine: A selective imidazoline receptor agonist used in the treatment of hypertension.
Rilmenidine: An imidazoline receptor agonist with antihypertensive effects.
Uniqueness of ISAGLIDOLE: ISAGLIDOLE is unique in its specific structural configuration, which imparts distinct pharmacological properties. Unlike other imidazoline derivatives, ISAGLIDOLE has a fluorine substitution that enhances its binding affinity and selectivity for alpha2-adrenoceptors .
Properties
CAS No. |
108944-67-8 |
---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
(3R,6E,10S)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione |
InChI |
InChI=1S/C15H24O2/c1-10(2)13-9-14(16)12(4)7-5-6-11(3)8-15(13)17/h6,10,12-13H,5,7-9H2,1-4H3/b11-6+/t12-,13+/m0/s1 |
InChI Key |
KDPFMRXIVDLQKX-OAIDTJHVSA-N |
SMILES |
CC1CCC=C(CC(=O)C(CC1=O)C(C)C)C |
Isomeric SMILES |
C[C@H]1CC/C=C(/CC(=O)[C@H](CC1=O)C(C)C)\C |
Canonical SMILES |
CC1CCC=C(CC(=O)C(CC1=O)C(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Neocurdione?
A1: this compound is a sesquiterpene primarily isolated from plants within the Curcuma genus, notably Curcuma wenyujin and Curcuma aromatica [, , , , , ]. These plants are traditionally used for medicinal purposes in various cultures.
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C15H22O2 and a molecular weight of 234.33 g/mol [, ].
Q3: How is this compound structurally characterized?
A3: this compound's structure has been elucidated using various spectroscopic techniques. These include 1H NMR, 13C NMR, and mass spectrometry (MS) [, , , , , ]. X-ray crystallography of a derivative has also been employed to confirm its absolute configuration [, ].
Q4: What are the main components found in the essential oil of Curcuma wenyujin alongside this compound?
A4: Analysis of Curcuma wenyujin essential oil revealed that alongside this compound, other major components include curdione, β-elemene, curzerene, germacrone, and curcumol [, ]. The presence of these compounds can vary depending on factors such as geographical origin and extraction method.
Q5: How does the chemical composition of volatile oils from Curcuma phaeocaulis and Curcuma wenyujin compare when processed with rice vinegar?
A5: Research indicates significant variations in the composition of volatile oils obtained from Curcuma phaeocaulis and Curcuma wenyujin after stir-heating with rice vinegar. While both species share some common components, including 1,8-cineole, camphor, isoborneol, β-elemene, various forms of germacrone, this compound, naphthalene, and γ-sitosterol, they exhibit distinct profiles overall [].
Q6: Is this compound thermally stable?
A6: this compound exhibits thermal sensitivity. Studies have shown that it can undergo isomerization to curcumol in the presence of a Lewis acid catalyst []. This finding is particularly relevant for processes involving heat treatment, such as extraction and isolation procedures.
Q7: What is the conformational preference of this compound in solution and in its crystalline form?
A7: NMR studies, including low-temperature measurements and NOE experiments, indicate that this compound primarily adopts an anti conformation (C(10)-CH3/C(5)=O) in solution []. Interestingly, X-ray crystallography revealed a syn conformation in the solid state []. This difference highlights the impact of environmental factors on molecular conformation.
Q8: Have computational methods been used to study this compound?
A8: Yes, molecular mechanics calculations and molecular dynamics simulations have been employed to investigate the conformational preferences of this compound [, ]. These computational studies provide insights into the flexibility and potential energy landscape of the molecule.
Q9: What are the potential applications of this compound?
A9: Research suggests that this compound might have potential applications in several areas, including:
- Anti-inflammatory Agent: Studies have demonstrated the anti-inflammatory activity of this compound and other sesquiterpenes from Curcuma zedoaria, suggesting a potential role in treating inflammatory conditions [].
- Anticancer Activity: Studies highlight the potential of this compound and other sesquiterpenes isolated from Curcuma species, particularly against breast cancer cell lines [, ].
- Anti-attachment Properties: this compound has been identified as a potential attachment inhibitor against the blue mussel, Mytilus edulis galloprovincialis, suggesting possible applications in antifouling strategies [].
Q10: Has the safety and toxicity of this compound been extensively studied?
A10: While some studies suggest potential therapeutic benefits of this compound, comprehensive toxicological data and safety profiles are currently limited. Further research is crucial to establish its safety for human use.
Q11: What analytical techniques are employed to characterize and quantify this compound?
A11: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for both qualitative and quantitative analysis of this compound in plant extracts and essential oils [, , , ]. High-performance liquid chromatography (HPLC) methods have also been developed, particularly for simultaneous determination of multiple sesquiterpenes in Curcuma species [].
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